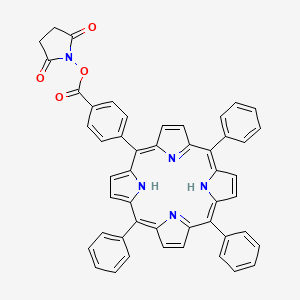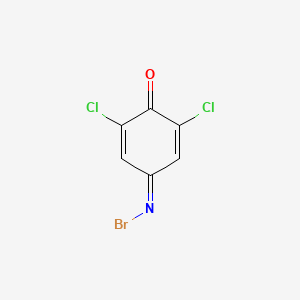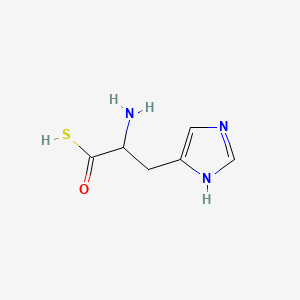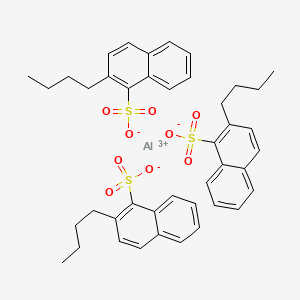
Aluminum tris(butylnaphthalenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum tris(butylnaphthalenesulfonate): is a complex organometallic compound with the molecular formula C42H45AlO9S3 and a molecular weight of 816.977839 g/mol . This compound is part of the broader class of aluminum sulfonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aluminum tris(butylnaphthalenesulfonate) typically involves the reaction of aluminum salts with butylnaphthalenesulfonic acid. The process can be summarized as follows:
Starting Materials: Aluminum chloride (AlCl3) and butylnaphthalenesulfonic acid.
Reaction Conditions: The reaction is carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions.
Procedure: Aluminum chloride is slowly added to a solution of butylnaphthalenesulfonic acid in the chosen solvent. The mixture is heated under reflux for several hours, allowing the formation of aluminum tris(butylnaphthalenesulfonate).
Purification: The product is purified by recrystallization from a suitable solvent.
Industrial Production Methods: In an industrial setting, the production of aluminum tris(butylnaphthalenesulfonate) follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix aluminum chloride and butylnaphthalenesulfonic acid.
Continuous Stirring: The reaction mixture is continuously stirred to ensure uniformity.
Temperature Control: Precise temperature control is maintained to optimize the reaction rate and yield.
Purification: The product is purified using industrial-scale recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: Aluminum tris(butylnaphthalenesulfonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfides.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products:
Oxidation: Aluminum oxide and sulfonic acid derivatives.
Reduction: Aluminum sulfide and butylnaphthalene.
Substitution: Various substituted naphthalenes depending on the substituent introduced.
科学研究应用
Chemistry: Aluminum tris(butylnaphthalenesulfonate) is used as a catalyst in organic synthesis, particularly in Friedel-Crafts alkylation and acylation reactions. Its unique structure allows for selective catalysis, making it valuable in the production of fine chemicals .
Biology: In biological research, this compound is used as a fluorescent probe for cell imaging. Its ability to bind to specific cellular components makes it useful in studying cellular processes and structures .
Medicine: This property enhances the solubility and bioavailability of certain pharmaceuticals .
Industry: In the industrial sector, aluminum tris(butylnaphthalenesulfonate) is used as a surfactant and emulsifying agent in the production of paints, coatings, and detergents.
作用机制
The mechanism of action of aluminum tris(butylnaphthalenesulfonate) involves its interaction with specific molecular targets. The compound exerts its effects through the following pathways:
Catalysis: As a catalyst, it facilitates the formation of carbon-carbon bonds in organic reactions by stabilizing transition states and intermediates.
Fluorescent Probing: In cell imaging, the compound binds to cellular components, emitting fluorescence that allows for visualization of cellular structures.
Drug Delivery: The compound forms stable complexes with drugs, enhancing their solubility and bioavailability .
相似化合物的比较
Aluminum tris(dithiolene): Known for its stability and unique electronic properties, used in electronic and magnetic materials.
Aluminum tris(salophen): Used in catalysis and cell imaging, similar to aluminum tris(butylnaphthalenesulfonate) but with different ligand structures.
Aluminum tris(acetylacetonate): Widely used in organic synthesis and as a precursor for aluminum oxide.
Uniqueness: Aluminum tris(butylnaphthalenesulfonate) stands out due to its specific applications in both catalysis and biological research. Its unique structure allows for selective interactions with various substrates, making it versatile in different fields .
属性
分子式 |
C42H45AlO9S3 |
|---|---|
分子量 |
817.0 g/mol |
IUPAC 名称 |
aluminum;2-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/3C14H16O3S.Al/c3*1-2-3-6-12-10-9-11-7-4-5-8-13(11)14(12)18(15,16)17;/h3*4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);/q;;;+3/p-3 |
InChI 键 |
DUYMYTMBVMSMOD-UHFFFAOYSA-K |
规范 SMILES |
CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


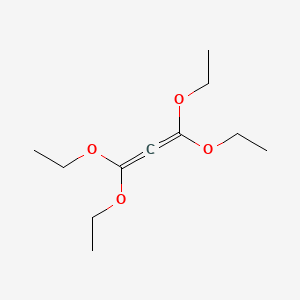

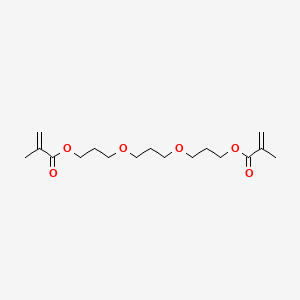

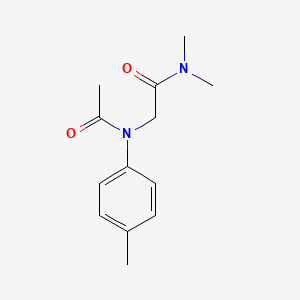
![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)
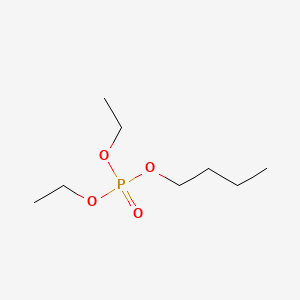
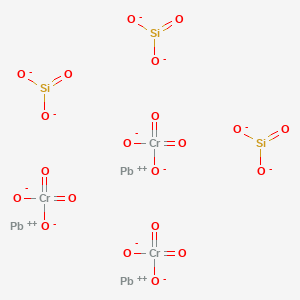
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)
